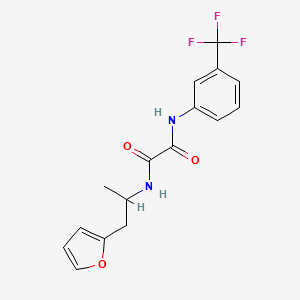
N1-(1-(furan-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1-(furan-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound that falls under the category of N,N'-bisoxalamides. These compounds are known for their ability to act as ligands in catalytic processes. Specifically, they have been found to enhance the catalytic activity in copper-catalyzed coupling reactions. The presence of the furan moiety and the trifluoromethylphenyl group suggests that the compound could have interesting electronic properties and potential applications in pharmaceutical synthesis as a building block .
Synthesis Analysis
The synthesis of related N,N'-bisoxalamides has been demonstrated to be straightforward and cost-effective. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, is reported to be inexpensive and conveniently available. It is highly effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This suggests that the synthesis of N1-(1-(furan-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide would likely follow a similar pathway, utilizing readily available starting materials and established reaction conditions .
Molecular Structure Analysis
The molecular structure of N,N'-bisoxalamides, including the compound , is characterized by the presence of two oxalamide groups. These groups are known to coordinate with metals such as copper in catalysis. The furan and trifluoromethylphenyl substituents on the oxalamide backbone are likely to influence the electronic properties of the molecule, potentially affecting its reactivity and the selectivity of the catalytic processes it is involved in .
Chemical Reactions Analysis
N,N'-bisoxalamides are particularly effective in copper-catalyzed coupling reactions. The compound of interest would likely exhibit similar reactivity, facilitating the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines. The reaction conditions are typically mild, with low catalyst loadings and relatively low temperatures, which is advantageous for the synthesis of pharmaceutically relevant compounds. The selectivity of these reactions is also noteworthy, as demonstrated by the high selectivity achieved in the monoarylation of piperazine, an important reaction for pharmaceutical synthesis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N1-(1-(furan-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide are not detailed in the provided papers, we can infer from related compounds that it would exhibit properties conducive to its role as a ligand in catalysis. The stability of the compound under reaction conditions, its solubility in common solvents, and its ability to form stable complexes with metals like copper would be critical for its effectiveness in catalytic processes. The presence of the trifluoromethyl group could also enhance the lipophilicity of the molecule, potentially affecting its behavior in organic synthesis .
Scientific Research Applications
Catalytic Activity Enhancement in Coupling Reactions
N,N'-Bis(furan-2-ylmethyl)oxalamide, a derivative structurally related to the requested compound, has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low temperatures. High selectivity in monoarylation of piperazine with (hetero)aryl bromides, yielding pharmaceutically important building blocks, is achieved using this ligand (Bhunia, Kumar, & Ma, 2017).
Advanced Synthesis Techniques
The compound's related chemical structures have been utilized in novel synthetic approaches for di- and mono-oxalamides, providing a new formula for anthranilic acid derivatives and oxalamides. This methodology is simple and high yielding, indicating its potential for efficient synthesis in organic chemistry (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Detection of Toxic Oxoanions
A terbium-doped yttrium-based metal-organic framework incorporating furan-2,5-dicarboxylic acid and oxalate has shown promise as a phosphor material for the rapid, visible detection of toxic anions in aqueous media. This framework demonstrates highly intense visible green emission upon excitation, utilized for luminescence-based detection with significantly low limits of detection for various toxic anions, highlighting its potential application in environmental monitoring (Singha, Majee, Hui, Mondal, & Mahata, 2019).
Photophysical Property Studies
Research on chalcone derivatives including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one has revealed the effect of solvent polarity on their absorption and fluorescence characteristics. These studies are critical for understanding intramolecular charge transfer interactions and could inform the development of materials for optical applications (Kumari, Varghese, George, & Sudhakar, 2017).
properties
IUPAC Name |
N'-[1-(furan-2-yl)propan-2-yl]-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-10(8-13-6-3-7-24-13)20-14(22)15(23)21-12-5-2-4-11(9-12)16(17,18)19/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJNAIOAMGADLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525636.png)

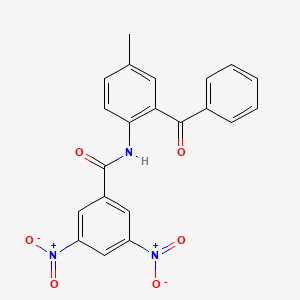
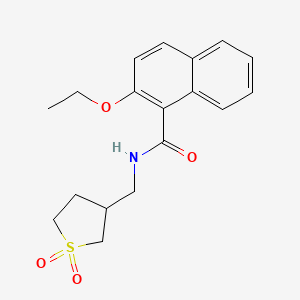

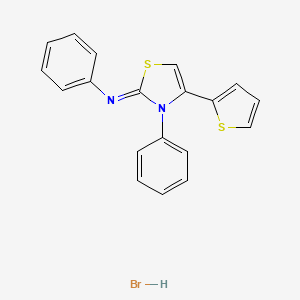
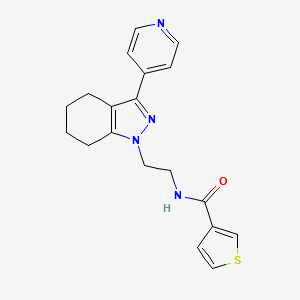
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2525650.png)

![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)
![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2525657.png)